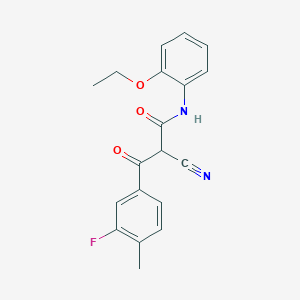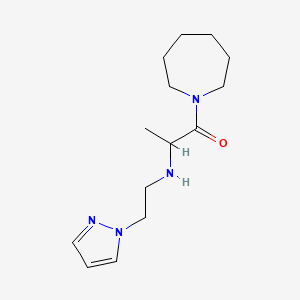![molecular formula C10H10N2O2S B7571988 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol, also known as MOSP, is a chemical compound that has been gaining significant attention in the scientific community due to its potential applications in various fields. MOSP is a heterocyclic compound that contains an oxadiazole ring, which is known for its diverse biological activities.
作用機序
The mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is not fully understood. However, studies have shown that 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can inhibit the activity of enzymes that are involved in the synthesis of nucleic acids, which are essential for the replication of microorganisms and cancer cells. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and physiological effects:
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to have both biochemical and physiological effects. In vitro studies have shown that 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has also been shown to induce cell death in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol in lab experiments is its broad-spectrum antimicrobial activity. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been shown to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of microbial growth and replication.
However, there are also limitations to using 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol in lab experiments. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to be unstable in certain conditions, which can affect its antimicrobial activity. Additionally, the mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. One area of research is the development of new drugs based on 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. Researchers can explore the potential of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol as a lead compound for the development of new antibiotics, antifungal agents, and antiviral drugs.
Another area of research is the study of the mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. Understanding the mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can provide insights into the development of new drugs and therapies.
Finally, researchers can explore the potential of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol as a tool for studying the mechanisms of microbial growth and replication. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can be used to study the effects of oxidative stress on cells and the role of nucleic acids in microbial replication.
Conclusion:
In conclusion, 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is a promising compound that has potential applications in various fields of scientific research. The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been optimized to achieve a high yield and purity of the compound. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. Future research on 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can explore its potential as a lead compound for the development of new antibiotics, antifungal agents, and antiviral drugs, as well as its role in studying the mechanisms of microbial growth and replication.
合成法
The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol involves the reaction of 4-chloro-2-nitrophenol with thiosemicarbazide in the presence of potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to produce 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol. The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been optimized to achieve a high yield and purity of the compound.
科学的研究の応用
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been found to have potential applications in various fields of scientific research. One of the most promising areas of research for 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol is in the development of new drugs. 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has been shown to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol has also been studied for its anticancer properties. Studies have shown that 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol can induce cell death in cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-11-10(12-14-7)6-15-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGMVHQRHNAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)



![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)

![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)